Cedrusin

PDE4 inhibition Atopic dermatitis Inflammation

Cedrusin (CAS 57687-37-3) is a dihydrobenzofuran neolignan, a class of plant secondary metabolites derived from the oxidative coupling of phenylpropanoids, which are widely studied for their diverse bioactivities ranging from antioxidant to antitumor effects. It has been isolated from various botanical sources, including *Cedrus deodara* (Himalayan cedar), *Gleditsiae spina*, and *Corylus avellana* (hazelnut) shells, where it exists as one of several structurally related neolignans.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 57687-37-3
Cat. No. B12321909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrusin
CAS57687-37-3
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O
InChIInChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1
InChIKeyPKORXOLYTWDULG-KBXCAEBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedrusin (CAS 57687-37-3): A Dihydrobenzofuran Neolignan Scaffold with Quantifiable Differentiation for Anti-Inflammatory and Cytotoxic Research Applications


Cedrusin (CAS 57687-37-3) is a dihydrobenzofuran neolignan, a class of plant secondary metabolites derived from the oxidative coupling of phenylpropanoids, which are widely studied for their diverse bioactivities ranging from antioxidant to antitumor effects [1]. It has been isolated from various botanical sources, including *Cedrus deodara* (Himalayan cedar), *Gleditsiae spina*, and *Corylus avellana* (hazelnut) shells, where it exists as one of several structurally related neolignans [2][3]. As a specific molecular entity with a defined stereochemistry (typically (7S,8R)-cedrusin), its procurement is essential for studies requiring precise mechanistic interrogation, as its biological effects are not broadly representative of the entire lignan class but are specific to its unique substitution pattern [4].

Cedrusin vs. Class Analogs: Why a 'Dihydrobenzofuran Neolignan' Is Not a Sufficient Specification for Reproducible Research


Assuming functional equivalence across the dihydrobenzofuran neolignan class is a critical error in experimental design. The bioactivity of this scaffold is exquisitely sensitive to its hydroxylation and methoxylation pattern. For instance, the parent cedrusin molecule shows distinct activity profiles compared to its methylated analogs like 3',4-O-dimethylcedrusin (DCN) and 4-O-methylcedrusin, as well as other co-occurring neolignans like balanophonin [1][2]. Even subtle structural changes, such as the addition of a single methyl group, can alter the compound's potency against specific targets like phosphodiesterase-4 (PDE4) by orders of magnitude or change its spectrum of cytotoxic activity against different cancer cell lines [3]. Therefore, substituting cedrusin with a generic 'lignan-rich extract' or an unverified analog compromises data reproducibility and precludes valid structure-activity relationship (SAR) conclusions.

Cedrusin (CAS 57687-37-3): Quantitative Evidence of Differential Bioactivity Compared to Key Analogs and Standards


PDE4 Inhibitory Potency: Cedrusin Lacks Direct Activity, While Methylated Analog 3',4-O-Dimethylcedrusin Shows Moderate Inhibition

Cedrusin itself does not show reported inhibitory activity against phosphodiesterase-4 (PDE4). In contrast, its dimethylated analog, 3',4-O-dimethylcedrusin (DCN), exhibits moderate potency with an IC50 of 3.26 ± 0.28 μM [1]. This stark difference in activity—from inactive to moderately active—highlights the critical role of the 3' and 4-O-methyl groups in conferring PDE4 inhibitory properties. Furthermore, the synthetic analog 7b-1, derived from DCN, achieved a 19-fold improvement in potency (IC50 = 0.17 ± 0.02 μM) compared to DCN [1]. This data underscores that the unmodified cedrusin scaffold is not a PDE4 inhibitor, making it a crucial negative control or a distinct starting point for SAR studies.

PDE4 inhibition Atopic dermatitis Inflammation Structure-activity relationship

Cytotoxic Activity in Cancer Cell Lines: Cedrusin Shows Selective Activity, Distinct from Co-occurring Neolignan Balanophonin

In studies of a hazelnut shell extract, cedrusin was identified as one of the components responsible for the extract's cytotoxic effect against A375 (human malignant melanoma) and HeLa (human cervical cancer) cell lines [1]. While the extract as a whole demonstrated IC50 values of 584 μg/mL (A375), 459 μg/mL (SK-Mel-28), and 526 μg/mL (HeLa), the specific activity was attributed to cedrusin and a co-occurring neolignan, balanophonin [1]. Crucially, the study notes that balanophonin and gallic acid derivatives contribute to a pro-apoptotic effect via caspase-3 activation, while cedrusin's cytotoxic mechanism is distinct [1]. This indicates that cedrusin and balanophonin, though both cytotoxic neolignans from the same source, operate through different pathways, making them non-interchangeable for mechanistic studies.

Cytotoxicity Anticancer Melanoma Cervical cancer Apoptosis

Antioxidant Capacity: Cedrusin-Containing Extract Shows Quantifiable but Inferior Radical Scavenging Compared to Pure α-Tocopherol

While cedrusin is a component of antioxidant extracts, its potency is not benchmarked against pure standards in isolation. However, a hazelnut shell extract containing cedrusin as a major component (0.71–2.93% w/w) exhibited an EC50 of 31.7 μg/mL in the DPPH radical scavenging assay [1]. This is approximately 3.1-fold less potent than the pure compound standard α-tocopherol (EC50 = 10.1 μg/mL) [1]. This comparison provides a crucial quantitative baseline: the crude extract containing cedrusin is a weak antioxidant compared to a clinical standard. This data helps set expectations for its utility as a radical scavenger and highlights the need for purified cedrusin to deconvolute its specific contribution from the mixture.

Antioxidant DPPH assay Free radical scavenging Natural product

TNF-α Inhibitory Activity: Cedrusin Demonstrates a Quantifiable but Modest Effect Compared to Other Lignans

In a review of lignan bioactivity, cedrusin was reported to have a TNF-α inhibitory value of 18.62 ± 0.04 (units not specified in the review, likely IC50 in μM or % inhibition) [1]. This places its activity as less potent than other lignans like fordianole B (20.20 ± 0.01), but more potent than some others [1]. This quantitative data point, while lacking full context from the primary source, indicates that cedrusin possesses a measurable but modest anti-inflammatory effect on this key cytokine. It establishes that for TNF-α-related studies, cedrusin is not the most potent lignan available and may serve better as a specific tool compound where its other properties (e.g., distinct cytotoxicity mechanism) are of primary interest.

Anti-inflammatory TNF-α Cytokine inhibition Lignan

Optimal Research Applications for Cedrusin (CAS 57687-37-3) Based on Quantitative Differentiation Evidence


Negative Control in PDE4 Inhibitor Screening and SAR Studies

Cedrusin is an ideal choice as a negative control or starting scaffold for structure-activity relationship (SAR) studies targeting phosphodiesterase-4 (PDE4). Evidence shows that while the cedrusin scaffold lacks direct PDE4 inhibitory activity, the dimethylated analog 3',4-O-dimethylcedrusin (DCN) is a moderate inhibitor (IC50 = 3.26 μM) [1]. This makes cedrusin essential for researchers seeking to validate that the observed PDE4 inhibition from DCN is not due to the parent scaffold, or for those exploring how specific methylation patterns activate this pharmacological property.

Mechanistic Studies of Non-Apoptotic Cytotoxicity in Melanoma and Cervical Cancer Models

Procure cedrusin for studies aimed at dissecting non-canonical cell death pathways in cancer. While the neolignan balanophonin induces classic apoptosis via caspase-3 activation in A375, SK-Mel-28, and HeLa cells, cedrusin's cytotoxic effect in these same lines is reported to be mechanistically distinct [2]. Using purified cedrusin allows researchers to investigate alternative cell death mechanisms (e.g., autophagy, necroptosis) without confounding signals from pro-apoptotic analogs that would be present in a crude extract or a different analog.

Benchmarking Bioactivity of Natural Product Extracts or Novel Analogs

Cedrusin serves as a valuable reference compound for quantifying the contribution of a specific dihydrobenzofuran neolignan to the overall bioactivity of a complex mixture. The DPPH radical scavenging capacity of a cedrusin-containing extract was quantified at EC50 = 31.7 μg/mL, which is 3.1-fold less potent than the pure standard α-tocopherol (EC50 = 10.1 μg/mL) [2]. Similarly, its TNF-α inhibitory value of 18.62 [3] provides a quantitative benchmark. Researchers evaluating new extracts or novel synthetic analogs can use cedrusin as a defined reference point to assess whether their new entity represents an improvement in potency or a shift in mechanism.

Chemotaxonomic and Biosynthetic Pathway Investigation

Cedrusin's presence in phylogenetically diverse species (e.g., *Cedrus deodara*, *Gleditsiae spina*, *Corylus avellana*) makes it a key compound for chemotaxonomic studies [2][4]. Its procurement is necessary for use as an authentic standard in HPLC-MS or NMR-based metabolomics to confirm its presence in new plant sources and to quantify its abundance, which is crucial for understanding the distribution and evolution of dihydrobenzofuran neolignan biosynthesis.

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